3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is a chemical compound that belongs to the class of piperazine derivatives. It exhibits potential pharmacological properties, particularly in the field of medicinal chemistry. The compound's structure includes a pyridazine ring substituted with a piperazine moiety and a 3-methylphenyl group, which may influence its biological activity.
The compound has been synthesized and studied in various research contexts, particularly in relation to its antimicrobial and inhibitory activities against specific biological targets such as poly(ADP-ribose) polymerase 1. Research indicates that derivatives of piperazine, including this compound, have been explored for their therapeutic potentials, including anti-cancer and anti-inflammatory effects .
3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine can be classified as:
The synthesis of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine typically involves several key steps:
The synthesis may involve the use of solvents like dichloromethane or acetic anhydride and catalysts such as triethylamine to facilitate reactions. Yield percentages and reaction conditions (temperature, time) are crucial for optimizing the synthesis process. For example, one method reported yields as high as 87% under specific conditions .
The chemical reactivity of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is influenced by its functional groups:
Reactions involving this compound may include:
The mechanism of action for 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is primarily linked to its interaction with biological targets such as enzymes involved in DNA repair processes (e.g., poly(ADP-ribose) polymerase). By inhibiting these enzymes, the compound may induce synthetic lethality in cancer cells, particularly those deficient in other DNA repair pathways.
Research indicates that compounds with similar structures exhibit significant binding affinities to target proteins, which can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry .
3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine has several potential applications:
SCD1 is an endoplasmic reticulum-bound enzyme that catalyzes the rate-limiting step in monounsaturated fatty acid (MUFA) biosynthesis, specifically introducing a cis-double bond between carbons 9 and 10 of saturated fatty acyl-CoA substrates (primarily stearoyl-CoA [C18:0] and palmitoyl-CoA [C16:0]) to yield oleate (C18:1) and palmitoleate (C16:1), respectively [2] . This Δ9-desaturation reaction requires electron transfer from NADH through cytochrome b5 reductase and cytochrome b5, with the enzyme itself containing a di-iron catalytic center essential for oxygen activation [2]. The MUFAs produced serve as fundamental building blocks for complex lipids including triglycerides, phospholipids, cholesteryl esters, and wax esters, thereby influencing membrane fluidity, lipoprotein metabolism, and cellular signaling pathways [2] [7].
The therapeutic rationale for SCD1 inhibition stems from its pivotal position in lipid homeostasis. Genetic ablation of SCD1 in mice confers protection against diet-induced obesity, insulin resistance, and hepatic steatosis, primarily through:
Table 1: Structural Features of Piperazinylpyridazine Derivatives Optimized for SCD1 Inhibition
Structural Region | Function | Optimization Strategy | Impact on SCD1 Inhibition |
---|---|---|---|
Pyridazine Core (Right-Hand Side) | Primary pharmacophore binding | Introduction of electron-withdrawing groups (e.g., cyano) | Enhances target engagement and potency [5] [9] |
Piperazine Linker (Central) | Spatial orientation | Rigidification via ring constraints | Improves selectivity but may reduce metabolic stability [10] |
3-Methylphenyl Group (Left-Hand Side) | Hydrophobic interaction | Fluorination or methyl replacement (e.g., cyclopropyl) | Reduces aromatic hydroxylation (major metabolic pathway) [10] |
Aromatic Ring Modifications | Metabolic protection | "Fluorine-blocking" at para-positions | Diminishes oxidative metabolism; increases t₁/₂ in microsomes [10] |
SCD1 inhibition disrupts this lipogenic cascade, shifting cellular fatty acid handling away from storage and toward oxidation. Mechanistically, piperazinylpyridazine-based inhibitors like 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine bind to the enzyme's active site or allosteric regulatory pockets, competitively inhibiting the desaturation of saturated fatty acid (SFA) substrates [5]. This inhibition reduces the cellular desaturation index (ratio of MUFAs to SFAs), a key biomarker of SCD1 activity. The consequent SFA accumulation triggers beneficial metabolic adaptations, including AMP-activated protein kinase (AMPK) activation, which suppresses de novo lipogenesis and enhances mitochondrial β-oxidation [5]. Intriguingly, tissue-specific effects are increasingly recognized, with intestinal SCD1 inhibition recently shown to ameliorate obesity and hepatic steatosis independently of hepatic SCD1 modulation, suggesting a gut-liver axis in metabolic regulation [7].
The global obesity pandemic and its metabolic sequelae underscore the urgent need for mechanistically novel therapeutics. Piperazinylpyridazine-derived SCD1 inhibitors demonstrate compelling preclinical efficacy across multiple dimensions of metabolic syndrome:
Anti-Obesity Effects: In rodent models of diet-induced obesity, optimized piperazinylpyridazines such as XEN103 (a close structural analog) produce dose-dependent reductions in weight gain. At an ED₅₀ of 0.8 mg/kg, these compounds significantly decrease adiposity without reducing lean mass, indicating preferential targeting of fat stores [5]. The anti-obesity mechanism involves increased energy expenditure, reduced lipogenesis, and enhanced satiety signaling, as evidenced by decreased food intake and elevated adiponectin levels in treated animals [5] [7].
Hepatic Steatosis Reversal: Non-alcoholic fatty liver disease (NAFLD) and its inflammatory form (NASH) are intimately linked to insulin resistance. SCD1 inhibition reduces hepatic triglyceride content by 40-60% in obese rodents, accompanied by decreased expression of lipogenic genes (e.g., SREBP-1c, FAS) and increased expression of fatty acid oxidation genes (e.g., PPARα, CPT1α) [2] [5]. Notably, intestinal-specific SCD1 deletion or inhibition replicates these hepatic benefits, suggesting enterocyte SCD1 modulates lipid trafficking to the liver [7].
Insulin Sensitization: By reducing ectopic lipid deposition in insulin-responsive tissues, SCD1 inhibitors improve glucose homeostasis. In hyperglycemic mice, piperazinylpyridazine treatment enhances insulin-stimulated glucose disposal, normalizes fasting glucose, and lowers HbA1c. This occurs via reduced diacylglycerol accumulation in muscle and liver, which preserves insulin receptor substrate-1 (IRS-1) activation and Akt phosphorylation [5].
Table 2: Preclinical Efficacy Profile of Piperazinylpyridazine-Based SCD1 Inhibitors
Metabolic Parameter | Change with SCD1 Inhibition | Magnitude of Effect | Key Model System |
---|---|---|---|
Body Weight Gain | Reduction | ↓ 25-40% vs. obese controls | Diet-induced obese mice [5] |
Liver Triglyceride Content | Decrease | ↓ 40-60% | High-fat fed mice [5] [7] |
Glucose Tolerance | Improvement | 30-50% lower AUC in OGTT | Zucker diabetic fatty rats [5] |
Insulin Sensitivity | Enhancement | 2-3 fold increase in insulin-stimulated glucose uptake | Hyperinsulinemic-euglycemic clamp |
Adipocyte Size | Reduction | Smaller adipocytes; ↓ inflammation | White adipose tissue histology [5] |
Structural optimization of the piperazinylpyridazine scaffold has been critical for achieving therapeutic efficacy. Key strategies include:
The therapeutic scope of SCD1 inhibitors extends beyond classical metabolic disorders. Emerging evidence suggests that certain cancers (e.g., hepatocellular carcinoma, pancreatic adenocarcinoma) exhibit SCD1 upregulation to support membrane biogenesis in rapidly proliferating cells. Preclinical studies indicate that piperazinylpyridazine-based SCD1 inhibitors impair cancer cell proliferation and tumor growth by disrupting lipid raft integrity and inducing ER stress, highlighting potential applications in oncology [5].
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